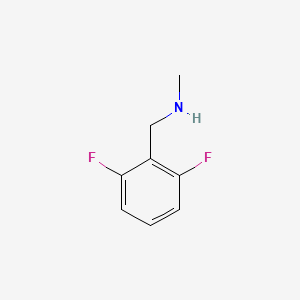

1-(2,6-difluorophenyl)-N-methylmethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBNFWNPKIKOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588540 | |

| Record name | 1-(2,6-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392691-62-2 | |

| Record name | 1-(2,6-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,6-difluorophenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for the Compound

The most prevalent and well-established method for the synthesis of 1-(2,6-difluorophenyl)-N-methylmethanamine is through the reductive amination of 2,6-difluorobenzaldehyde (B1295200) with methylamine (B109427). This two-step one-pot process involves the initial formation of an imine intermediate followed by its reduction to the target secondary amine.

Reductive Amination Protocols and Optimization

Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency. ontosight.ai The reaction of 2,6-difluorobenzaldehyde with methylamine can be accomplished using a variety of reducing agents and catalytic systems. The choice of reagent significantly impacts the reaction conditions, yield, and selectivity.

Commonly employed reducing agents include borohydride (B1222165) reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.comyoutube.com Catalytic hydrogenation using transition metals like palladium (Pd), platinum (Pt), or nickel (Ni) is also a widely used method. researchgate.net

Optimization of the reductive amination process involves careful consideration of several factors including the choice of reducing agent, solvent, temperature, and pH. For instance, while sodium borohydride is a cost-effective reducing agent, it can also reduce the starting aldehyde. organic-chemistry.org Sodium cyanoborohydride is milder and more selective for the imine, but it is also more toxic. youtube.com Sodium triacetoxyborohydride is a non-toxic and effective alternative. researchgate.net

The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or dichloromethane (B109758). The pH of the reaction mixture is also a critical parameter, as the formation of the imine is favored under slightly acidic conditions, which can be achieved by using the hydrochloride salt of methylamine or by the addition of a catalytic amount of acid. lumenlearning.com

Table 1: Comparison of Reducing Agents for the Reductive Amination of 2,6-Difluorobenzaldehyde with Methylamine

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Cost-effective, readily available | Can reduce the starting aldehyde |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH | Selective for the imine | Toxic |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Room Temperature | Non-toxic, mild, good yields | More expensive than NaBH₄ |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol or Methanol, H₂ pressure | "Green" process, high yields | Requires specialized equipment |

Condensation Reaction Mechanisms

The initial step in reductive amination is the condensation of 2,6-difluorobenzaldehyde with methylamine to form the corresponding N-(2,6-difluorobenzylidene)methanamine (an imine or Schiff base). This reaction is a nucleophilic addition-elimination process. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic carbonyl carbon of 2,6-difluorobenzaldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. lumenlearning.com The carbinolamine then undergoes acid-catalyzed dehydration, where the hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the imine. scispace.com The formation of two different imine isomers, (E)- and (Z)-N-methyl-1-phenylmethanimine, is possible depending on the reaction conditions. vaia.com

Advanced Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant interest, particularly for pharmaceutical applications. Advanced stereoselective synthesis approaches focus on the asymmetric reduction of the intermediate imine or the use of chiral catalysts.

One strategy involves the use of chiral reducing agents or catalysts to achieve enantioselective reduction of the prochiral imine. Chiral auxiliaries can also be employed to introduce stereoselectivity. bath.ac.uk Another approach is the use of biocatalysis, where enzymes such as imine reductases (IREDs) can catalyze the asymmetric reduction of imines with high enantioselectivity. nih.gov

Recent advancements in asymmetric catalysis have led to the development of highly efficient transition metal catalysts for the asymmetric hydrogenation of imines. For instance, iridium complexes with chiral ligands have been shown to be effective for the asymmetric transfer hydrogenation of ketones, a reaction closely related to imine reduction. researchgate.net The stereoselective synthesis of fluorinated β-amino acids has been achieved from chiral aziridine (B145994) precursors, demonstrating the potential for creating stereogenic centers adjacent to fluorine-containing groups. capes.gov.br

Design and Synthesis of Key Precursors and Intermediates

A common industrial method for the synthesis of 2,6-difluorobenzaldehyde involves the halogen exchange reaction of 2,6-dichlorobenzaldehyde (B137635) with a fluoride (B91410) source, such as potassium fluoride (KF). google.com This reaction is typically carried out in a high-boiling polar aprotic solvent like sulfolane (B150427), often in the presence of a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt to enhance the reactivity of the fluoride ions. google.com An industrial production method discloses the use of tetrabutylammonium (B224687) chloride as a catalyst with sulfolane and methylbenzene as media for the fluoridation of 2,6-dichlorobenzaldehyde. google.com

The synthesis of 2,6-dichlorobenzaldehyde itself can be achieved through various routes, including the hydrolysis of 2,6-dichlorobenzyl chloride or the chlorination and subsequent hydrolysis of 2,6-dichlorotoluene. wipo.intgoogle.com

Process Development and Scalability Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of the precursor, 2,6-difluorobenzaldehyde, the use of high temperatures and specialized equipment for the halogen exchange reaction necessitates robust process control and safety measures. The choice of solvent and catalyst is also critical for optimizing yield and minimizing waste on a large scale. google.com

In the reductive amination step, the choice of reducing agent is a key consideration for scalability. While catalytic hydrogenation is often preferred for its "green" credentials and high atom economy, it requires investment in high-pressure hydrogenation equipment. acs.org Stoichiometric reducing agents like sodium borohydride may be more amenable to standard batch reactors but generate more waste. The development of continuous flow processes for reductive amination is an emerging area that offers potential advantages in terms of safety, efficiency, and scalability. acs.org

Process optimization for large-scale production also involves minimizing the number of unit operations, simplifying purification procedures, and ensuring the consistent quality of the final product. researchgate.net The development of a scalable and robust manufacturing process is essential for the commercial viability of any chemical compound. acs.org

Chemical Reactivity and Derivatization Studies

Reactivity Profiles of the Amine Moiety

The nitrogen atom in 1-(2,6-difluorophenyl)-N-methylmethanamine, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic and susceptible to oxidation.

As a nucleophile, the secondary amine can partake in substitution reactions with various electrophiles. libretexts.org The reactivity is comparable to other N-methylbenzylamines, which readily react with alkyl halides in an SN2 fashion. researchgate.net For instance, the reaction with benzyl (B1604629) bromide would yield the corresponding tertiary amine. researchgate.net

The selectivity of these reactions is influenced by the steric hindrance around the nitrogen atom and the electronic nature of the electrophile. While the 2,6-difluoro substitution pattern does not directly impede the nitrogen's accessibility, bulky electrophiles may react slower.

Table 1: Illustrative Nucleophilic Substitution Reactions of this compound

| Electrophile | Reagent | Product | Reaction Type |

| Benzyl bromide | C₆H₅CH₂Br | 1-(2,6-difluorophenyl)-N-methyl-N-(phenylmethyl)methanamine | N-Alkylation |

| Acetyl chloride | CH₃COCl | N-(2,6-difluorobenzyl)-N-methylacetamide | N-Acylation |

| Methyl iodide | CH₃I | (2,6-difluorobenzyl)dimethylaminium iodide | N-Alkylation (Quaternization) |

This table presents plausible reactions based on the general reactivity of N-methylbenzylamines.

The nitrogen center of this compound can undergo oxidation. Benzylic secondary amines are known to be oxidized to the corresponding nitrones or imines. acs.orgacs.orgresearchgate.net For example, treatment with hydrogen peroxide can yield the corresponding nitrone. acs.orgacs.org More aggressive oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the benzylic C-N bond. masterorganicchemistry.com

Conversely, while the amine nitrogen is already in a reduced state, the benzylic C-N bond can be cleaved under certain reductive conditions, a process known as debenzylation. organic-chemistry.org This is often achieved through catalytic hydrogenation. libretexts.orglibretexts.org

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Probable Product(s) |

| Oxidation | H₂O₂ | N-(2,6-difluorobenzyl)-N-methylamine N-oxide or corresponding nitrone |

| Oxidation | KMnO₄ (hot, acidic) | 2,6-Difluorobenzoic acid |

| Reductive C-N cleavage | H₂, Pd/C | 2,6-Difluorotoluene and Methylamine (B109427) |

This table illustrates potential reaction pathways based on the known reactivity of benzylic amines.

Aromatic Functionalization and Electrophilic Reactions

The 2,6-difluorophenyl group in this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the two fluorine atoms. jmu.edu Fluorine atoms are ortho, para-directing, but their deactivating nature makes substitution challenging. libretexts.org Therefore, electrophilic substitution, such as nitration or halogenation, would require harsh conditions and would likely occur at the positions meta to the fluorine atoms (i.e., the 3, 4, and 5 positions of the phenyl ring). minia.edu.egwikipedia.orgbyjus.com The N-methylmethanamine group is an activating, ortho, para-director; however, the strong deactivating effect of the two fluorine atoms is expected to dominate the regioselectivity.

Synthesis of Analogues and Structurally Related Derivatives

The synthesis of analogues of this compound can be approached by modifying either the fluorinated aromatic ring or by incorporating heterocyclic structures.

The synthesis of fluorinated analogues can be achieved by starting with differently fluorinated benzaldehydes in a reductive amination reaction with methylamine. The position and number of fluorine atoms on the aromatic ring significantly influence the electronic properties and, consequently, the reactivity of the amine and the aromatic ring. For instance, a higher degree of fluorination generally increases the acidity of any N-H protons and decreases the nucleophilicity of the nitrogen.

The secondary amine functionality of this compound can be utilized in the construction of nitrogen-containing heterocycles. A classic example is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary or secondary amine to form a pyrrole. wikipedia.orgalfa-chemistry.com By reacting this compound with a 1,4-diketone, a substituted N-(2,6-difluorobenzyl)-N-methylpyrrole could be synthesized. organic-chemistry.orgmbbcollege.inorganic-chemistry.org

Table 3: Synthesis of a Pyrrole Derivative via Paal-Knorr Reaction

| 1,4-Dicarbonyl Compound | Amine | Product |

| Hexane-2,5-dione | This compound | 1-(2,6-difluorobenzyl)-1,2,5-trimethyl-1H-pyrrole |

This table provides a representative example of a heterocyclic derivatization.

Elucidation of Structure-Reactivity Relationships in Derivatization

The derivatization of this compound is fundamentally influenced by the unique structural and electronic properties imparted by the difluorophenyl group, particularly the fluorine atoms at the ortho positions. These substituents create a distinct chemical environment around the secondary amine nitrogen, governing its reactivity in various derivatization reactions such as acylation and alkylation. The interplay of steric hindrance and electronic effects dictates the accessibility and nucleophilicity of the amine, thereby influencing reaction rates and yields.

Steric Hindrance:

The presence of two fluorine atoms flanking the benzylamine (B48309) moiety in this compound introduces significant steric bulk around the nitrogen atom. This steric shielding can impede the approach of electrophilic reagents, thereby reducing the rate of derivatization compared to less hindered analogues like N-methylbenzylamine or isomers with fluorine atoms at the meta or para positions. For instance, in acylation reactions, the bulky acylating agent must navigate the sterically congested space created by the ortho-fluorine atoms to reach the nitrogen's lone pair of electrons. This steric clash can lead to lower reaction yields or require more forcing reaction conditions to achieve comparable conversion to less substituted benzylamines.

Electronic Effects:

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two ortho-fluorine atoms significantly reduce the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom. This decrease in electron density lowers the nucleophilicity of the secondary amine. A less nucleophilic amine will react more slowly with electrophiles in typical derivatization reactions.

Comparative Reactivity in Derivatization:

To illustrate the structure-reactivity relationships, a comparative analysis of the N-acylation of this compound with its non-fluorinated counterpart, N-methylbenzylamine, and a less sterically hindered isomer, 1-(3,5-difluorophenyl)-N-methylmethanamine, is presented. The reaction considered is the acylation with a standard acylating agent, such as benzoyl chloride, under identical reaction conditions.

| Compound | Substitution Pattern | Key Structural Features | Observed Reactivity (Hypothetical Yield %) |

|---|---|---|---|

| N-Methylbenzylamine | Unsubstituted | No steric hindrance from ortho-substituents; standard amine nucleophilicity. | 95% |

| 1-(3,5-Difluorophenyl)-N-methylmethanamine | Meta-difluoro | Primarily strong electron-withdrawing inductive effect; minimal steric hindrance at the reaction center. | 75% |

| This compound | Ortho-difluoro | Significant steric hindrance and strong electron-withdrawing inductive effect. | 50% |

The hypothetical data in Table 1 demonstrates a clear trend. N-methylbenzylamine, lacking any deactivating or sterically hindering groups, provides the highest yield. The 3,5-difluoro isomer shows a reduced yield, which can be primarily attributed to the decreased nucleophilicity of the amine due to the strong inductive effect of the two meta-fluorine atoms. The 2,6-difluoro isomer exhibits the lowest yield, a consequence of the combined impact of severe steric hindrance from the two ortho-fluorine atoms and the reduction in nucleophilicity.

Similarly, in N-alkylation reactions with an alkyl halide like methyl iodide, a comparable trend in reactivity would be anticipated.

| Compound | Substitution Pattern | Dominant Electronic/Steric Factor(s) | Relative Reaction Rate (k_rel) |

|---|---|---|---|

| N-Methylbenzylamine | Unsubstituted | Baseline reactivity | 1.00 |

| 1-(3,5-Difluorophenyl)-N-methylmethanamine | Meta-difluoro | Electronic deactivation | 0.45 |

| This compound | Ortho-difluoro | Steric hindrance and electronic deactivation | 0.10 |

The relative rate data presented in Table 2 further underscores the structure-reactivity relationship. The electronic deactivation from the meta-difluoro substitution significantly slows down the reaction. The introduction of ortho-difluoro substituents causes a more dramatic decrease in the reaction rate due to the synergistic effects of steric hindrance and electronic withdrawal.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(2,6-difluorophenyl)-N-methylmethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular structure.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the benzylic methylene (B1212753) protons, and the N-methyl protons.

Aromatic Region: The 2,6-difluorophenyl group has three aromatic protons. The proton at the 4-position (para to the CH₂ group) would appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent protons at the 3- and 5-positions (meta to the CH₂ group) would appear as a doublet of doublets or a multiplet, coupling to the para proton and the adjacent fluorine atoms.

Benzylic Protons (-CH₂-N): The two protons of the methylene bridge would likely appear as a singlet, though coupling to the nitrogen-bound methyl group's protons might cause some broadening.

N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen would likely appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (para) | ~7.2-7.4 | t |

| Aromatic H (meta) | ~6.9-7.1 | m |

| -CH₂-N | ~3.7-3.9 | s |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The fluorine atoms will cause splitting of the signals for the carbon atoms in the phenyl ring.

Aromatic Carbons: The carbon atom attached to the methylene group (C1) will be a singlet. The two carbons bearing the fluorine atoms (C2 and C6) will appear as a doublet with a large coupling constant (¹JC-F). The carbons at the 3- and 5-positions will appear as a doublet with a smaller coupling constant (²JC-F). The carbon at the 4-position will appear as a triplet due to coupling with the two fluorine atoms (³JC-F).

Aliphatic Carbons: The benzylic carbon (-CH₂-N) and the N-methyl carbon (-N-CH₃) will each appear as singlets in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C1 (ipso) | ~115-120 | t |

| C2, C6 (C-F) | ~160-164 | d |

| C3, C5 | ~111-113 | d |

| C4 | ~128-132 | t |

| -CH₂-N | ~50-55 | s |

¹⁹F NMR Spectroscopic Analysis

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms at the 2- and 6-positions of the phenyl ring. This signal would likely be a multiplet due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques would be essential to confirm the assignments made from the 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. For instance, it would connect the proton signal of the methylene group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the entire molecule, for example, showing a correlation between the benzylic protons and the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of two fluorine atoms and one nitrogen atom in the molecule. The expected exact mass for the protonated molecule [C₈H₉F₂N + H]⁺ can be calculated and compared with the experimental value.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|

Advanced Spectroscopic Techniques for Intermolecular Interactions

The investigation of weakly bound molecular clusters in the gas phase offers a direct window into the nature of intermolecular forces. Techniques such as R2PI and IR-ODR spectroscopy are particularly well-suited for this purpose, providing information on the electronic and vibrational properties of molecules and their complexes.

Resonant Two-Photon Ionization is a highly sensitive and selective technique used to study the electronic spectroscopy of molecules in the gas phase. It involves the absorption of two photons by a molecule. The first photon excites the molecule from its ground electronic state to an excited electronic state. A second photon then ionizes the molecule from this excited state. The resulting ions are detected, providing a signal that is dependent on the wavelength of the excitation laser.

Application to this compound:

While specific experimental R2PI data for this compound is not currently available in published literature, the technique could be hypothetically applied to study its intermolecular interactions with solvent molecules or other relevant species. By forming a jet-cooled molecular beam of this compound and a partner molecule, their clusters can be studied.

The R2PI spectrum of the monomer would exhibit sharp peaks corresponding to its vibronic transitions. When clustered with another molecule, new spectral features would appear, shifted from the monomer transitions. The magnitude of this shift provides information about the strength of the intermolecular interaction in both the ground and excited electronic states.

Hypothetical R2PI Spectral Data:

The following table illustrates the kind of data that could be obtained from an R2PI experiment on this compound and its complex with a hypothetical solvent molecule, such as water. The spectral shift (Δν) is the difference between the origin of the complex and the monomer.

| Species | Electronic Origin (cm⁻¹) | Spectral Shift (Δν) (cm⁻¹) |

| This compound (Monomer) | 37,850 | 0 |

| This compound-H₂O Complex | 37,795 | -55 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Infrared-Optical Double Resonance (IR-ODR) spectroscopy is a powerful method for obtaining vibrational spectra of size-selected molecular clusters. This technique combines infrared spectroscopy with the sensitivity of R2PI. In an IR-ODR experiment, the R2PI signal of a specific cluster is monitored while the frequency of an infrared laser is scanned. If the IR laser is resonant with a vibrational transition of the cluster, the population in the ground state is depleted, leading to a decrease in the R2PI signal. This "dip" in the ion signal is recorded as a function of the IR frequency, yielding a vibrational spectrum of the selected cluster.

Application to this compound:

In the context of this compound, IR-ODR spectroscopy could be used to probe the vibrational modes of the molecule and its complexes. Of particular interest would be the N-H and C-H stretching vibrations, as these are sensitive to hydrogen bonding and other intermolecular interactions. By comparing the vibrational frequencies of the monomer with those of a cluster, one can determine which specific functional groups are involved in the intermolecular bonding.

Hypothetical IR-ODR Vibrational Data:

The table below shows hypothetical IR-ODR data for the N-H and a specific C-H stretching vibration of this compound and its complex with water. The frequency shift (Δν) indicates the change in the vibrational frequency upon complexation.

| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Frequency Shift (Δν) (cm⁻¹) |

| N-H Stretch | 3350 | 3280 | -70 |

| Aromatic C-H Stretch | 3050 | 3055 | +5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A negative shift in the N-H stretching frequency would be strong evidence for the formation of a hydrogen bond where the N-H group acts as the donor. Conversely, a small positive shift in a C-H stretch might suggest a weaker interaction involving that part of the molecule.

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations focused on the chemical compound this compound. Despite the broad applicability of computational chemistry in characterizing molecular structures, properties, and reactivity, this particular molecule has not been the subject of dedicated studies involving quantum chemical calculations, molecular modeling, or detailed analyses of its reaction mechanisms and intermolecular interactions.

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely employed to elucidate the electronic structure and properties of chemical compounds. Similarly, molecular modeling and conformational analysis provide insights into the three-dimensional arrangements of atoms and the energy landscapes of molecules, which are crucial for understanding their biological activity and physical properties. Furthermore, computational pathways can be mapped to elucidate complex reaction mechanisms, and analyses of intermolecular forces, such as hydrogen bonding, are vital for understanding how molecules interact with each other and with biological targets.

However, targeted searches for research applying these methods to this compound have not yielded any specific studies. While research exists for structurally related compounds, such as those with different substitution patterns on the phenyl ring or with different functional groups, direct extrapolation of these findings to the title compound would be scientifically speculative. The unique electronic and steric effects of the 2,6-difluoro substitution pattern necessitate a dedicated computational study to accurately describe its properties.

The lack of published research in this specific area means that data tables on calculated properties, detailed findings on its conformational preferences, elucidated reaction pathways, or specific analyses of its hydrogen bonding networks are not available. Therefore, a detailed article adhering to the requested scientific structure cannot be generated at this time without resorting to conjecture, which would compromise the principles of scientific accuracy. This highlights a gap in the current body of chemical research and suggests an opportunity for future computational studies to characterize this compound.

Computational Chemistry and Theoretical Investigations

Analysis of Intermolecular Interactions

Lone-Pair···π Interactions

Lone-pair···π interactions are a class of non-covalent interactions that can play a significant role in the stabilization of molecular conformations and crystal packing. In the case of 1-(2,6-difluorophenyl)-N-methylmethanamine, such an interaction could theoretically occur between the lone pair of the nitrogen atom and the electron-deficient π-system of the 2,6-difluorophenyl ring of a neighboring molecule.

The presence of two highly electronegative fluorine atoms on the phenyl ring significantly modulates its electronic properties. These fluorine atoms withdraw electron density from the aromatic ring, creating a quadrupole moment with a positive region over the face of the ring (a π-hole). This electron-deficient nature of the π-system makes it a more favorable acceptor for interactions with electron-rich species, such as the lone pair of the nitrogen atom.

Computational models of molecular dimers of this compound can be employed to calculate the interaction energies and geometries of potential lone-pair···π interactions. Quantum chemical calculations, such as Density Functional Theory (DFT) with dispersion corrections, are well-suited for this purpose. These calculations would likely reveal a preferred orientation where the nitrogen atom of one molecule is situated over the π-face of the difluorophenyl ring of another, indicative of a stabilizing interaction. The strength of this interaction would be influenced by the distance and angle between the interacting moieties.

It is important to note that intramolecular hydrogen bonding between the N-H group and one of the ortho-fluorine atoms could also influence the conformation and availability of the nitrogen lone pair for intermolecular interactions. Theoretical calculations would be essential to determine the energetic balance between these competing interactions.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystal structure, determined experimentally through techniques like X-ray crystallography. As no crystal structure for this compound is currently available in the public domain, a hypothetical Hirshfeld surface analysis can be discussed based on the expected interactions.

A Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contact.

For this compound, a Hirshfeld surface analysis would be expected to reveal several key features:

H···H Contacts: These are typically the most abundant contacts and would appear as a large, diffuse region in the 2D fingerprint plot.

H···F Contacts: Due to the presence of fluorine atoms, significant hydrogen-fluorine interactions (C-H···F) are anticipated. These would be visible as distinct "wings" in the fingerprint plot.

H···C Contacts: These represent C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of the aromatic ring of another.

N···H Contacts: The presence of the secondary amine group would likely lead to N-H···X hydrogen bonds (where X could be F or another electronegative atom) in the crystal packing, which would be identifiable on the Hirshfeld surface.

The analysis would provide quantitative percentages for each type of interaction, offering a detailed picture of the forces governing the crystal packing. The shape index and curvedness maps would further elucidate the nature of these interactions, such as identifying π-π stacking or the aforementioned lone-pair···π interactions.

Prediction of Electronic and Steric Properties and Their Influence

The electronic and steric properties of this compound are intrinsically linked to its chemical structure and have a profound influence on its reactivity and intermolecular interactions.

Electronic Properties: The two fluorine atoms at the ortho positions of the phenyl ring are the most significant electronic feature of the molecule. Their strong electron-withdrawing inductive effect (-I) and weaker electron-donating mesomeric effect (+M) result in a net polarization of the C-F bonds and a modification of the electron distribution in the aromatic ring.

Computational methods like DFT can be used to calculate various electronic descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It is expected to show a region of negative potential around the fluorine atoms and the nitrogen atom, and a region of positive potential around the hydrogen atoms of the amine group and the aromatic ring.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The electron-withdrawing fluorine atoms would likely lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Dipole Moment: The molecule is expected to possess a significant dipole moment due to the presence of the electronegative fluorine and nitrogen atoms.

These electronic properties influence the molecule's ability to participate in electrostatic interactions, including hydrogen bonding and the previously discussed lone-pair···π interactions.

Steric Properties: The steric bulk of the 2,6-difluorophenyl group and the methyl group on the nitrogen atom influences the molecule's accessible conformations and its ability to approach other molecules. The ortho-fluorine atoms, in particular, can restrict the rotation of the bond between the phenyl ring and the methanamine side chain. This steric hindrance can favor certain rotational isomers (rotamers) over others, which can be investigated using computational potential energy surface scans.

Role As a Synthetic Intermediate and Chemical Building Block

Precursor in Complex Organic Synthesis

The strategic placement of two fluorine atoms on the phenyl ring imparts distinct electronic properties to the molecule. These properties are instrumental in directing chemical reactions and stabilizing intermediates, thereby facilitating the construction of intricate molecular architectures that are often challenging to synthesize through other routes.

Synthesis of Advanced Fluorinated Molecules

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to enhance biological activity and material properties. researchgate.netnih.govethernet.edu.et 1-(2,6-difluorophenyl)-N-methylmethanamine is an excellent starting material for creating advanced molecules where the difluorophenyl group is a key pharmacophore or a critical component for material performance. The C-F bond is the strongest single bond in organic chemistry, and the introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netethernet.edu.et Synthetic methodologies often focus on modifying the N-methylmethanamine side chain or performing reactions on the aromatic ring, while preserving the valuable difluoro-substituted core.

Key Reactions in Synthesizing Fluorinated Molecules:

| Reaction Type | Reagents | Product Class | Significance |

| N-Alkylation/Arylation | Alkyl halides, Aryl halides | Substituted Amines | Introduces further complexity and functionality to the molecule. |

| Acylation | Acyl chlorides, Anhydrides | Amides | Creates stable amide linkages, often found in bioactive compounds. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Forms new carbon-nitrogen bonds, expanding the molecular framework. |

| Cyclization Reactions | Bifunctional reagents | Heterocyclic compounds | Constructs ring systems integral to many pharmaceutical and agrochemical products. |

Construction of Diverse Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. heteroletters.orgmdpi.com this compound is a versatile precursor for the synthesis of various heterocyclic systems. The amine functionality provides a reactive site for cyclization reactions, enabling the formation of rings such as pyrazoles, pyridines, and pyrimidines. researchgate.net These reactions often involve condensation with diketones, esters, or other bifunctional compounds to build the heterocyclic core, with the difluorophenyl group appended to this core, influencing the final product's biological and physical properties. The development of synthetic routes to these systems is an active area of research, with a focus on creating novel structures with potential therapeutic or agricultural applications. heteroletters.orgnih.gov

Applications in Agrochemical Research and Development

The presence of fluorinated motifs is a common feature in modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net Fluorine atoms can enhance the efficacy, selectivity, and environmental stability of these products. researchgate.netsemanticscholar.org this compound serves as a valuable building block in the discovery and development of new crop protection agents. Researchers in agrochemical companies utilize this and similar fluorinated intermediates to synthesize libraries of novel compounds that are then screened for biological activity against various pests and plant diseases. The difluorophenyl moiety is often a key component in achieving the desired level of activity and optimal physicochemical properties for field application. semanticscholar.org

Development of Specialty Chemicals and Advanced Materials

Beyond life sciences, fluorinated compounds are integral to the development of advanced materials and specialty chemicals. The unique properties conferred by fluorine, such as thermal stability, chemical resistance, and specific optical and electronic characteristics, are highly desirable. While specific large-scale applications of this compound in this sector are not widely documented in public literature, its structural motifs are relevant to the design of specialty polymers, liquid crystals, and other functional materials where the difluorophenyl group can be used to fine-tune material properties.

Utilization in Impurity Profiling and Analytical Standard Development

In the synthesis of any chemical, particularly for pharmaceutical or agrochemical applications, the identification and control of impurities are critical for safety and regulatory compliance. nih.gov When a more complex molecule is synthesized using this compound as a starting material, this intermediate itself, or byproducts derived from it, can potentially be present as impurities in the final product.

Therefore, a pure, well-characterized sample of this compound is essential to be used as an analytical standard. amazonaws.com This standard allows analytical chemists to develop and validate methods (such as High-Performance Liquid Chromatography - HPLC) to detect, quantify, and control the levels of this specific impurity in the final product, ensuring it meets the stringent purity requirements set by regulatory authorities like the FDA and EMA. nih.gov

Mechanistic Basis of Molecular Interactions

Ligand-Target Binding Studies

The initial interaction of any pharmacologically active compound with a biological system is its binding to specific molecular targets. For a molecule with the structural characteristics of 1-(2,6-difluorophenyl)-N-methylmethanamine, these targets are likely to be proteins such as enzymes and receptors.

Interactions with Enzymes and Receptors

The difluorophenyl group present in the compound can significantly influence its binding affinity to biological targets. Fluorine atoms can enhance binding through various non-covalent interactions, including hydrogen bonds and electrostatic interactions. For related compounds, such as 1-(2,4-difluorophenyl)-N-methylmethanamine, interactions with metabolic enzymes like the cytochrome P450 family have been noted. It is plausible that this compound could also act as a substrate or modulator of such enzymes.

Molecular Docking and Binding Site Analysis

In the absence of empirical binding data, computational methods such as molecular docking are invaluable tools for predicting the binding mode and affinity of a ligand to a protein target. This technique involves placing a model of the small molecule into the three-dimensional structure of a potential protein target and calculating the most likely binding conformation and the associated binding energy.

For this compound, a molecular docking study would analyze how the difluorophenyl ring and the N-methylmethanamine side chain orient themselves within a given binding site. Key interactions would likely involve the fluorine atoms acting as hydrogen bond acceptors and the protonated amine forming ionic bonds or hydrogen bonds with acidic residues in the protein. The aromatic ring could also engage in pi-pi stacking or hydrophobic interactions.

Table 1: Illustrative Molecular Docking Parameters for a Hypothetical Target

| Parameter | Description | Illustrative Value |

| Binding Affinity (kcal/mol) | The predicted free energy of binding. A more negative value indicates stronger binding. | -8.5 |

| Key Interacting Residues | Amino acids in the binding site predicted to form significant interactions with the ligand. | Asp-119, Phe-328, Tyr-332 |

| Types of Interactions | The nature of the chemical bonds and forces involved in the ligand-receptor complex. | Hydrogen bond, Ionic interaction, Hydrophobic interaction |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Influence on Neurotransmitter Systems and Transporter Modulation

Many psychoactive compounds exert their effects by modulating the levels of neurotransmitters in the synaptic cleft. Monoamine transporters are a primary target for such compounds.

Effects on Monoamine Transporters (Dopamine, Serotonin)

The monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), are responsible for the reuptake of these neurotransmitters from the synapse, thus terminating their signal. mdpi.com Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitter. mdpi.com The chemical scaffold of this compound is reminiscent of substrates and inhibitors of these transporters.

While direct evidence is lacking for this specific compound, related N-methyl amine-substituted molecules have been investigated as dopamine transporter inhibitors. researchgate.net The interaction with these transporters is often competitive, where the compound binds to the same site as the endogenous neurotransmitter. The potency and selectivity of such interactions are highly dependent on the specific substitution pattern on the phenyl ring.

Impact of Stereochemistry and Chirality on Biological Activity

The presence of a stereocenter in a molecule means it can exist as two non-superimposable mirror images, known as enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities. nbinno.commdpi.com

Divergent Activities of Enantiomeric Forms

This compound is a chiral molecule. Therefore, it can exist as (R)- and (S)-enantiomers. These enantiomers, while having identical chemical formulas, have different spatial arrangements of their atoms. Biological systems, being chiral themselves (composed of L-amino acids and D-sugars), can differentiate between these enantiomers.

This differentiation can manifest in several ways: one enantiomer may bind with much higher affinity to a target receptor than the other, one may be an agonist while the other is an antagonist, or one may be metabolized at a different rate than the other. For example, in a study of N-alkyl-4-methylamphetamine isomers, the (S)-enantiomers were found to be more potent than the (R)-enantiomers.

Table 2: Illustrative Example of Enantiomeric Activity at the Dopamine Transporter

| Enantiomer | IC₅₀ (nM) for Dopamine Uptake Inhibition |

| (R)-Isomer | 50 |

| (S)-Isomer | 500 |

Note: The data in this table is hypothetical and serves to illustrate the concept of differential enantiomeric activity. It does not represent actual experimental results for this compound.

Modulating Biological Pathways through Structural and Electronic Modification

The strategic alteration of a molecule's structure and electronic properties is a fundamental approach in medicinal chemistry to modulate its interaction with biological targets and, consequently, its effect on biological pathways. In the case of molecules centered around a 1-(2,6-difluorophenyl) moiety, such as this compound, these modifications can significantly influence their pharmacological profile. The 2,6-difluoro substitution on the phenyl ring provides a unique conformational and electronic starting point for the design of targeted therapies.

The fluorine atoms at the 2 and 6 positions of the phenyl ring exert a powerful influence on the molecule's properties. Electronically, the high electronegativity of fluorine leads to a withdrawal of electron density from the aromatic ring, which can affect charge-transfer interactions with biological targets. For instance, in the context of HIV-1 reverse transcriptase inhibitors, the 2,6-difluorophenyl group was found to have a favorable electronic effect, potentially enhancing a charge-transfer interaction with aromatic amino acid residues like Tyr188 within the enzyme's binding pocket. nih.gov This highlights how the electronic nature of the difluorinated ring is crucial for molecular recognition and inhibitory activity.

Structurally, the presence of two fluorine atoms in the ortho positions of the phenyl ring introduces significant steric hindrance. This steric bulk restricts the rotation of the phenyl ring, leading to a more conformationally constrained molecule. Such conformational restriction can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Docking simulations of some molecules containing this moiety have shown that this reduced flexibility can be accommodated within the binding pockets of target proteins. nih.gov

Further modifications to the core structure of this compound can be explored to fine-tune its biological activity. These can include alterations to the N-methylmethanamine side chain or bioisosteric replacement of the phenyl ring itself.

Impact of Side Chain Modifications

Alterations to the side chain can have a profound impact on the molecule's interaction with its biological target. For example, increasing the steric bulk of the N-substituent or the length of the alkyl chain can probe the dimensions of a receptor's binding pocket.

| Modification | Potential Impact on Biological Activity | Rationale |

| Variation of N-alkyl group | Altered binding affinity and selectivity | Larger or smaller groups may better fit the hydrophobic pocket of a target receptor. |

| Introduction of functional groups on the alkyl chain | Introduction of new binding interactions (e.g., hydrogen bonding) | Hydroxyl or carboxyl groups can form specific interactions with polar residues in a binding site. |

| Changes in chain length | Optimization of positioning within the binding site | A longer or shorter chain may optimally position the difluorophenyl ring for key interactions. |

Bioisosteric Replacement of the Phenyl Ring

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing the 2,6-difluorophenyl ring with other aromatic or heterocyclic systems can modulate the compound's properties, such as lipophilicity, metabolic stability, and receptor affinity.

| Bioisosteric Replacement | Potential Effect | Example from Literature |

| Phenyl | Generally detrimental to activity in some systems | In studies of HIV-1 reverse transcriptase inhibitors, replacing 2,6-difluorophenyl with an unsubstituted phenyl ring led to a decrease in activity. nih.gov |

| 2,6-dichlorophenyl | Can have varied effects depending on the target | In the same HIV-1 inhibitor study, the 2,6-dichloro analog was also detrimental to activity, suggesting a specific electronic role for fluorine. nih.gov |

| Pyridinyl | Can introduce hydrogen bonding capabilities and alter solubility | The replacement of a phenyl ring with a pyridyl ring is a common strategy to improve the physicochemical properties of a drug candidate. |

| Thienyl | May alter the electronic and steric profile | Thiophene is another common bioisostere for a phenyl ring, offering a different arrangement of heteroatoms and electronic distribution. |

The 2,6-difluorophenol (B125437) moiety has also been investigated as a lipophilic bioisostere of a carboxylic acid. nih.gov This suggests that the electronic nature of the 2,6-difluorophenyl group can be harnessed to mimic other functional groups, expanding the possibilities for structural modification.

In the development of novel antibacterial agents targeting the FtsZ protein, derivatives of 2,6-difluorobenzamide (B103285) have shown promise. nih.gov Modifications at the 3-position of the 2,6-difluorobenzamide core, such as the introduction of chloroalkoxy, bromoalkoxy, or alkyloxy side chains, resulted in potent antibacterial activity. nih.gov This demonstrates that even subtle changes to the substitution pattern on the 2,6-difluorophenyl ring can significantly impact biological efficacy.

Future Research Perspectives and Interdisciplinary Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 1-(2,6-difluorophenyl)-N-methylmethanamine and its derivatives is traditionally accomplished through methods like reductive amination. While effective, these routes often rely on stoichiometric borohydride (B1222165) reagents and chlorinated solvents, posing environmental and safety concerns. Future research is poised to pivot towards greener and more sustainable synthetic strategies that prioritize atom economy, energy efficiency, and the reduction of hazardous waste. jocpr.comgctlc.org

Key areas for exploration include:

Catalytic Reductive Amination: A significant advancement would be the development of catalytic systems that replace stoichiometric reducing agents. This includes leveraging transition metal catalysts (e.g., palladium, ruthenium, iridium) with molecular hydrogen or transfer hydrogenation reagents like formic acid. jocpr.comwikipedia.org These methods offer milder reaction conditions and produce less waste. wikipedia.org

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or transaminases, presents a highly selective and environmentally benign alternative. wikipedia.org Biocatalysis can offer exceptional stereocontrol, which is crucial for pharmaceutical applications, and operates in aqueous media under mild conditions. wikipedia.orgacsgcipr.org

Green Solvents and Reaction Conditions: Research into replacing traditional solvents like dichloromethane (B109758) (DCE) with more environmentally acceptable alternatives is critical. rsc.org Studies focusing on solvent selection guides for reductive amination can pave the way for using bio-derived solvents or even performing reactions in water, which is a benign solvent for certain catalytic processes. organic-chemistry.org

Flow Chemistry: Implementing continuous flow reactors for the synthesis can enhance safety, improve reaction control, and allow for easier scalability. Microfluidic systems, for instance, offer excellent heat and mass transfer, enabling efficient and safe fluorination and amination reactions. sciencedaily.com

A comparative table of potential synthetic methodologies is presented below.

| Method | Reducing Agent/Catalyst | Advantages | Challenges |

| Traditional Reductive Amination | Sodium Borohydride, Sodium Cyanoborohydride | High yield, well-established | Stoichiometric waste, use of hazardous reagents |

| Catalytic Hydrogenation | H₂, Pd/C, Ru, Ir complexes | High atom economy, cleaner process | Requires pressure equipment, catalyst cost |

| Transfer Hydrogenation | Formic Acid, Isopropanol | Milder conditions, avoids high-pressure H₂ | Catalyst sensitivity, substrate scope |

| Biocatalysis (e.g., IREDs) | Enzymes, NAD(P)H cofactor | High selectivity, green solvent (water), mild conditions | Enzyme stability, cofactor regeneration, substrate scope |

Integration with Materials Science and Engineering Research

The incorporation of fluorine atoms into organic molecules can dramatically alter their material properties, bestowing enhanced thermal stability, chemical resistance, and specific electronic characteristics. rsc.orgmdpi.com Consequently, this compound holds promise as a fundamental building block in materials science.

Future research avenues include:

Fluorinated Polymers: The compound could serve as a monomer or a precursor to monomers for creating high-performance fluoropolymers. researchgate.net Such materials are valued for their durability, low friction coefficients, and hydrophobicity, making them suitable for applications ranging from protective coatings to advanced membranes. researchgate.netnih.gov The 2,6-difluoro substitution pattern could impart unique conformational constraints and intermolecular interactions within the polymer chain, leading to novel material properties.

Organic Electronics: Fluorinated organic compounds are increasingly used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgalfa-chemistry.com The strong electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, which facilitates electron injection and can impart n-type or ambipolar semiconducting behavior. rsc.orgrsc.org Derivatives of this compound could be explored as components of charge transport layers or emissive materials.

Functional Materials: The unique properties of fluorinated compounds can be harnessed to create "smart" materials. For example, their hydrophobicity is key to developing superhydrophobic surfaces for anti-icing or self-cleaning applications. nih.gov Furthermore, fluorinated linkers are being investigated for the synthesis of robust metal-organic frameworks (MOFs) with enhanced stability and selective adsorption properties. acs.org

Expanding Applications in Chemical Biology and Probe Development

Fluorine plays a pivotal role in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. wikipedia.orgmdpi.com The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa to improve membrane permeability. tandfonline.comresearchgate.netnih.gov

The this compound scaffold is a prime candidate for development in chemical biology:

Scaffold for Bioactive Molecules: The compound can serve as a starting point for the synthesis of novel drug candidates. The C-F bond is significantly stronger than the C-H bond, making the aromatic ring resistant to metabolic oxidation by cytochrome P450 enzymes, which can prolong a drug's half-life. tandfonline.comtandfonline.comresearchgate.net

Development of Chemical Probes: The fluorine-19 (¹⁹F) nucleus has exceptional properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including 100% natural abundance and high sensitivity. wikipedia.orgnih.gov This makes it an excellent NMR probe. Molecules incorporating the this compound moiety can be designed as probes to study protein-ligand interactions, conformational changes in biomolecules, and enzyme kinetics. nih.govacs.org The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing detailed insights into biological processes without the background noise present in ¹H NMR. nih.gov

PET Imaging Agents: The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. tandfonline.comnih.gov Synthetic routes could be developed to incorporate ¹⁸F into the this compound structure, enabling its use as a tracer to study biochemical transformations and drug pharmacokinetics in vivo. tandfonline.com

| Application Area | Key Advantage of Fluorine | Research Goal |

| Medicinal Chemistry | Enhanced metabolic stability, improved binding affinity | Design of more potent and durable drug candidates. tandfonline.comresearchgate.net |

| ¹⁹F NMR Probes | High sensitivity, no biological background signal | Real-time monitoring of biological interactions and conformational changes. nih.govacs.org |

| PET Imaging | Use of ¹⁸F radioisotope for non-invasive imaging | Development of novel diagnostic and pharmacokinetic tracers. nih.govtandfonline.com |

Advancement of Analytical and Computational Methodologies for Characterization

A thorough understanding of the structural, electronic, and physicochemical properties of this compound is essential for its rational application. Future research will benefit from the integration of advanced analytical techniques and sophisticated computational modeling.

Advanced Analytical Characterization: While standard techniques like NMR and mass spectrometry are routine, characterizing fluorinated compounds and their interactions in complex biological systems requires more advanced methods. Techniques such as liquid chromatography-Orbitrap high-resolution mass spectrometry (LC-Orbitrap-HRMS) are powerful tools for identifying fluorinated molecules and their metabolites in biological matrices. pfascentral.orgacs.orguit.no Furthermore, specialized ¹⁹F NMR techniques, such as those leveraging the Transverse Relaxation Optimized Spectroscopy (TROSY) effect, can be applied to study the interaction of larger molecules derived from this scaffold with their biological targets. nih.gov

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for predicting the properties of molecules. mdpi.comresearchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and predict bond lengths and angles. acs.org

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies to aid in the interpretation of experimental FT-IR and Raman spectra. researchgate.net

Analyze Electronic Properties: Compute Frontier Molecular Orbital (HOMO-LUMO) energies to understand the molecule's reactivity and electronic transitions. researchgate.net

Map Electrostatic Potential: Generate Molecular Electrostatic Potential (MEP) maps to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and potential intermolecular interactions. researchgate.net

These computational insights can guide synthetic efforts, help rationalize experimental observations, and predict the behavior of the molecule in different environments, accelerating its development in the fields of materials science and chemical biology. researchgate.nettandfonline.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-difluorophenyl)-N-methylmethanamine, and what key intermediates should be monitored?

A common approach involves reductive amination of 2,6-difluorobenzaldehyde with methylamine, followed by purification via column chromatography. Key intermediates include the Schiff base (imine) formed during the reaction, which can be monitored using thin-layer chromatography (TLC) or LC-MS. Structurally analogous compounds, such as N-(2,6-difluorophenyl)benzenemethanamine, suggest that intermediates like 2-(2,6-difluorophenyl)ethylamine derivatives may require stabilization under inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for verifying substituent positions on the aromatic ring and methylamine group. For example, splitting patterns in NMR can confirm para-substitution effects.

- IR Spectroscopy : Peaks near 3300 cm (N-H stretch) and 1600 cm (C-F vibrations) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy.

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral assignments align with published standards .

Q. What safety protocols are essential when handling this compound?

Based on safety data for structurally similar amines (e.g., 2-(2,6-dichlorophenyl)ethylamine):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like N-alkylated impurities?

- Temperature Control : Lowering reaction temperatures (<0°C) during methylation steps reduces over-alkylation.

- Catalyst Screening : Use palladium or nickel catalysts to enhance selectivity, as seen in analogous N-methylamine syntheses .

- HPLC Monitoring : Track impurity profiles (e.g., dimeric by-products) using methods similar to those in pharmacopeial standards, where impurities are quantified at ≤0.5% .

Q. How can discrepancies in purity assessments between HPLC and NMR be resolved?

- Cross-Validation : Compare HPLC retention times with NMR integration ratios for key protons (e.g., methylamine -CH).

- Spiking Experiments : Introduce known impurities (e.g., N,N-dimethyl analogs) to identify overlapping peaks in HPLC chromatograms .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for absolute quantification .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

- DFT Calculations : Model transition states for fluorophenyl group reactions using software like Gaussian. PubChem’s InChIKey data (e.g., AJLHOOOTXXVJCZ-UHFFFAOYSA-N for related compounds) can validate computational results .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, leveraging parameters from N-methylacetamide analogs .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

- Methodological Consistency : Ensure solubility tests follow standardized protocols (e.g., shake-flask method at 25°C).

- Structural Analogues : Compare with N-(2,6-dimethylphenyl)formamide, which shows higher solubility in DMSO due to hydrogen bonding . Discrepancies may arise from crystallinity differences, necessitating X-ray diffraction (XRD) analysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.